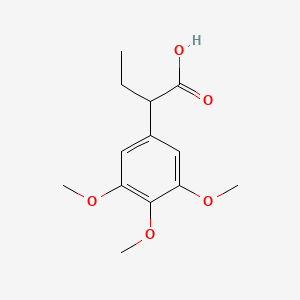
2-(3,4,5-trimethoxyphenyl)butanoic Acid
概要
説明
“2-(3,4,5-trimethoxyphenyl)butanoic Acid” is a chemical compound with the molecular formula C13H18O5 . It has a molecular weight of 254.28 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2-(3,4,5-trimethoxyphenyl)butanoic Acid” is 1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) . The Canonical SMILES structure is CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 254.28 g/mol . It has a topological polar surface area of 65 Ų . The compound has a rotatable bond count of 6 . The exact mass of the compound is 254.11542367 g/mol .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The synthesis of compounds related to 2-(3,4,5-trimethoxyphenyl)butanoic acid, like 3,4,5-trimethoxybenzoic acid, can be achieved through carbon-carbon bond forming reactions. This involves using reagents like 3,4,5-trimethoxyphenyl bromide, which is lithiated and carboxylated to generate related compounds (Hoye & Kaese, 1982).
Biological and Medicinal Applications
Cholinesterase Inhibitory Activity : A study on nature-inspired 3,4,5-trimethoxycinnamates, which include the starting 3,4,5-trimethoxyphenyl compound, demonstrated their potential in inhibiting acetylcholinesterase and butyrylcholinesterase. These findings suggest therapeutic applications in diseases where cholinesterase activity is a concern, like Alzheimer's (Kos et al., 2021).
Synthesis of Bioactive Derivatives : Research into the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives highlights the potential of these compounds in biological activities. The structures of these compounds were confirmed, hinting at their diverse biological and pharmacological applications (Chaitramallu et al., 2017).
Environmental and Material Science
Optical Gating in Nanofluidic Devices : A study demonstrated the use of a photolabile group, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, in the optical gating of nanofluidic devices. This research suggests potential applications in controlled release, sensing, and information processing, showing how derivatives of butanoic acid can contribute to advanced material science (Ali et al., 2012).
Green Chemistry in Corrosion Inhibition : The study of spirocyclopropane derivatives, including compounds with 3,4,5-trimethoxyphenyl groups, has shown promise in environmentally friendly corrosion inhibition. This research indicates the potential for these compounds in protecting materials from corrosion in acidic environments (Chafiq et al., 2020).
Safety and Hazards
作用機序
Target of Action
Similar compounds with the trimethoxyphenyl (tmp) functional group have been found to inhibit taq polymerase and telomerase, and down-regulate erk2 (extracellular signal regulated kinase 2) protein .
Mode of Action
Tmp compounds have been shown to trigger caspase activation by a possible oxidative mechanism and inhibit erks phosphorylation . This suggests that 2-(3,4,5-trimethoxyphenyl)butanoic Acid may interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of erks phosphorylation by tmp compounds suggests that the mapk/erk pathway, which is involved in cell proliferation, differentiation, and migration, could be affected .
Result of Action
The inhibition of taq polymerase and telomerase, and the down-regulation of erk2 protein by tmp compounds suggest potential anti-proliferative and pro-apoptotic effects .
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
特性
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULUDGUWZFLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethoxyphenyl)butanoic Acid | |
CAS RN |
195202-06-3 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

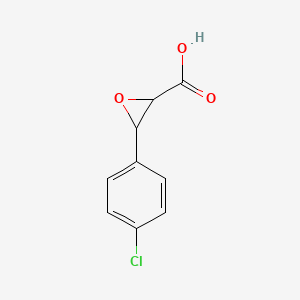
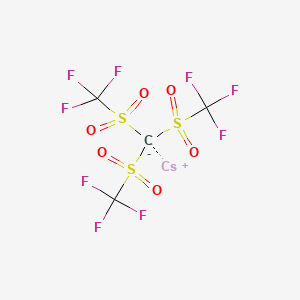
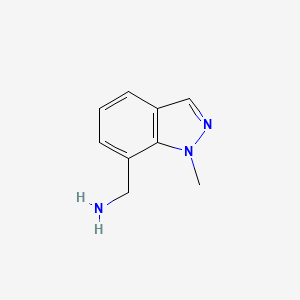
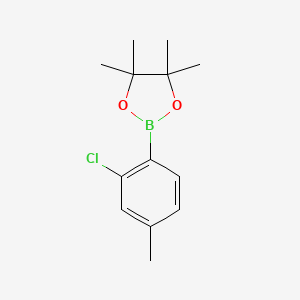
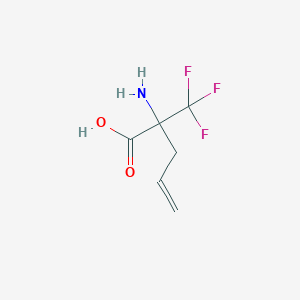


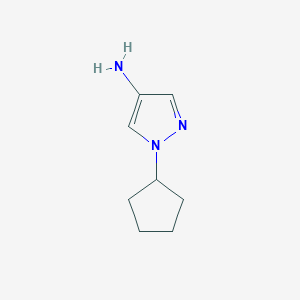
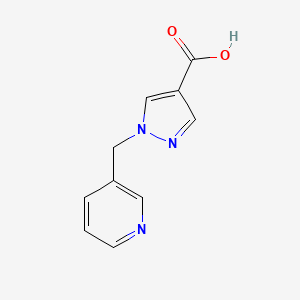

![1H-Pyrazolo[4,3-C]pyridin-4-amine](/img/structure/B3039523.png)

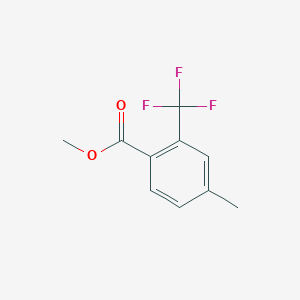
![[4-(Trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B3039532.png)